Phosphonic acid, (2-hydroxytetrafluoroallyl)-, diethyl ester diethylphosphate (ester)

Description

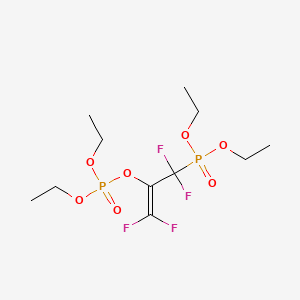

Phosphonic acid derivatives are critical in organic synthesis, materials science, and medicinal chemistry due to their versatile reactivity and stability. The compound phosphonic acid, (2-hydroxytetrafluoroallyl)-, diethyl ester diethylphosphate (ester) features a unique fluorinated allyl backbone with hydroxyl and phosphate ester functionalities. Its structure includes:

- A tetrafluoroallyl group (three-carbon chain with four fluorine atoms and a hydroxyl substituent at position 2).

- Diethyl ester groups on the phosphonic acid moiety.

- An additional diethyl phosphate ester group.

Below, we compare it to structurally similar phosphonic acid esters from the literature.

Properties

CAS No. |

74038-48-5 |

|---|---|

Molecular Formula |

C11H20F4O7P2 |

Molecular Weight |

402.21 g/mol |

IUPAC Name |

(3-diethoxyphosphoryl-1,1,3,3-tetrafluoroprop-1-en-2-yl) diethyl phosphate |

InChI |

InChI=1S/C11H20F4O7P2/c1-5-18-23(16,19-6-2)11(14,15)9(10(12)13)22-24(17,20-7-3)21-8-4/h5-8H2,1-4H3 |

InChI Key |

MYHZUIZKAADVJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C(=C(F)F)OP(=O)(OCC)OCC)(F)F)OCC |

Origin of Product |

United States |

Biological Activity

Phosphonic acids and their derivatives, including phosphonic acid, (2-hydroxytetrafluoroallyl)-, diethyl ester diethylphosphate (ester), are of significant interest in biological research due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial properties, potential endocrine-disrupting effects, and stability in biological systems.

Overview of Phosphonic Acids

Phosphonic acids are organophosphorus compounds that have been recognized for their antibacterial properties and roles in medicinal chemistry. They often serve as structural analogs of phosphates and can interfere with various biological processes. The compound is a derivative that may exhibit unique properties due to its specific functional groups.

Antibacterial Activity

Phosphonic acids have been documented for their effectiveness against multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens. For instance, compounds like fosfomycin have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The structural characteristics of phosphonic acid derivatives often enhance their ability to inhibit bacterial growth.

Table 1: Antibacterial Activity of Phosphonic Acid Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fosfomycin | E. coli | 8 µg/mL |

| Cidofovir | HSV | 0.5 µg/mL |

| Adefovir | HBV | 2 µg/mL |

| Phosphonic Acid Ester | Various | TBD |

Endocrine Disruption Potential

Recent studies have indicated that certain organophosphorus compounds, including diethyl phosphate (DEP), can disrupt endocrine functions. Chronic exposure to DEP has been linked to thyroid hormone disorders in rats, suggesting potential risks for human health . The molecular interactions between DEP and thyroid hormone-related enzymes indicate that phosphonic acid derivatives may also possess similar endocrine-disrupting capabilities.

Case Study: Effects of Diethyl Phosphate on Thyroid Hormones

A study assessed the impact of chronic DEP exposure on male rats, revealing:

- Hyperthyroidism Symptoms : Increased levels of thyroid hormones.

- Gene Expression Changes : Altered expression of genes related to thyroid hormone synthesis.

- Molecular Interactions : Strong interactions with enzymes involved in thyroid hormone metabolism.

Stability and Hydrolysis

The stability of phosphonic acid derivatives is crucial for their biological applications. Studies have shown that certain phosphonate esters maintain stability under various pH conditions and in the presence of biological fluids like rat plasma . The hydrolysis rates of these compounds can vary significantly based on the alkyl groups attached.

Table 2: Stability Data for Phosphonate Esters

| Compound | pH Level | Stability Duration | Hydrolysis Rate (h⁻¹) |

|---|---|---|---|

| Diethyl Ester | 1 | 24 h | Stable |

| Diisopropyl Ester | 11 | 24 h | Stable |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Fluorinated Analogues: Compounds like (2,2-difluoroethyl)phosphonic acid diethyl ester () highlight fluorine's role in enhancing thermal stability and altering electronic properties.

- Hydroxyl-Containing Analogues: The hydroxyl group in the target compound contrasts with non-hydroxylated derivatives (e.g., formylphenyl or acetylphenyl esters). Hydroxyl groups enable hydrogen bonding, affecting solubility and reactivity in catalytic or biological systems (e.g., enzyme interactions in ).

- Phosphate vs. Phosphonate Esters : Most analogues in the evidence are phosphonic acid diethyl esters. The target compound’s additional diethyl phosphate ester introduces a second phosphorus center, which could enhance chelation properties or modify hydrolysis kinetics.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : Phosphonate esters typically show P=O stretches near 1250–1280 cm⁻¹ and P-O-C stretches at 1020–1060 cm⁻¹ (e.g., ). The hydroxyl group in the target compound would introduce a broad O-H stretch (~3200–3600 cm⁻¹) , while C-F stretches appear at 1000–1200 cm⁻¹ .

- Polar Surface Area (PSA) : Fluorine and hydroxyl groups increase PSA, enhancing solubility in polar solvents. For example, (2,2-difluoroethyl)phosphonate has a PSA of 35.5 Ų , whereas the target compound’s additional hydroxyl and phosphate groups may elevate this further.

Preparation Methods

Esterification from 2-Acyloxy Compounds

One well-documented method for preparing 2-hydroxyalkyl phosphonic acid diesters involves heating 2-acyloxyalkyl phosphonic acid diesters in the presence of an alcohol and catalytic amounts of acid or base. This method can be adapted for the synthesis of the target compound by selecting appropriate acyloxy precursors and reaction conditions.

- Heat 2-acyloxyethane-phosphonic acid diethyl ester with ethanol at 25–150 °C.

- Add 0.1–25 mol% strong acid (e.g., sulfuric acid) or 1–15 mol% strong base as catalyst.

- Remove the ester byproduct (e.g., ethyl acetate) continuously by distillation to drive the reaction forward.

- Purify the resulting 2-hydroxyethane-phosphonic acid diethyl ester by distillation under reduced pressure.

Yields: Approximately 75–80% under optimized conditions.

This method is supported by patent literature describing similar esters and can be adapted for fluorinated derivatives by choosing suitable fluorinated acyloxy precursors.

Reaction of Diethyl Phosphite with Paraformaldehyde and Subsequent Tosylation

A method for preparing related phosphonate esters involves the reaction of diethyl phosphite with paraformaldehyde and triethylamine, followed by tosylation:

- React diethyl phosphite and triethylamine with paraformaldehyde at 80–110 °C.

- After completion, add an organic solvent such as N,N-dimethylformamide, tetrahydrofuran, or dioxane.

- Cool the reaction mixture to 0–5 °C.

- Add p-toluenesulfonyl chloride (tosyl chloride) and stir at room temperature for 10–20 hours.

- Work up the reaction by washing with sodium bicarbonate, water, and sodium chloride solutions, followed by drying.

This method yields p-tosyloxymethyl diethyl phosphonate, an important intermediate that can be converted to hydroxy-substituted phosphonate esters through further transformations.

- High purity and yield.

- Safe operation suitable for industrial-scale synthesis.

- Low pollution and cost-effective.

| Reagent | Molar Ratio (relative to Tosyl chloride) |

|---|---|

| Diethyl phosphite | 0.437 |

| Triethylamine | 1.0 |

| Paraformaldehyde | 0.5 |

| Tosyl chloride | 0.5 |

- Temperature: 80–110 °C for initial step; 15–25 °C after tosyl chloride addition.

- Solvent amount: 400 g organic solvent per mole of tosyl chloride.

- Reaction time after tosyl chloride addition: 10–20 hours.

This method is described in detail in patent CN102108086A and is adaptable for fluorinated analogs by modifying the starting phosphite or phosphonate reagents.

Nucleophilic Substitution and Anhydride Formation Routes

Research literature describes the formation of diethyl phosphonate derivatives through nucleophilic attack on electrophilic phosphorus centers, often involving diethyl phosphorochloridate and diethyl phosphonate:

- Diethyl phosphonate acts as a nucleophile attacking diethyl phosphorochloridate.

- Reaction proceeds in the presence of triethylamine and diethyl ether as solvent.

- The reaction can yield symmetric anhydrides (tetraethyl diphosphate) and mixed anhydrides depending on substituents and steric/electronic factors.

- The reaction pathways involve complex equilibria between reduced and oxidized phosphorus species.

These mechanisms are relevant when synthesizing phosphonate esters with fluorinated substituents, as steric and electronic effects of fluorine atoms influence product distribution and purity.

| Step | Description |

|---|---|

| Nucleophilic attack | Diethyl phosphonate attacks phosphorochloridate |

| Formation of anhydrides | Symmetric and mixed anhydrides form |

| Influence of substituents | Steric/electronic factors control product ratio |

This approach is detailed in a 2021 study published in Molecules journal, which discusses the synthesis and reaction pathways of hypodiphosphoric acid derivatives and related compounds.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of 2-acyloxy phosphonate esters | 2-acyloxyethane phosphonate diester, ethanol, acid/base catalyst, 25–150 °C | 75–80 | Removes ester byproduct by distillation |

| Diethyl phosphite + paraformaldehyde + tosyl chloride | Diethyl phosphite, triethylamine, paraformaldehyde, tosyl chloride, organic solvent, 80–110 °C then 0–5 °C | High | Industrially scalable, high purity |

| Nucleophilic substitution with phosphorochloridate | Diethyl phosphonate, diethyl phosphorochloridate, triethylamine, diethyl ether | Variable | Complex product mixture, influenced by substituents |

| Protection/deprotection via tetrahydropyranyl ethers | Tetrahydropyran, triethylamine, phosphorus oxychloride | - | Useful for handling hydroxyl groups |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing phosphonic acid esters with fluorinated substituents, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of fluorinated phosphonic acid esters typically involves Steglich esterification or nucleophilic substitution. For fluorinated allyl groups, the reaction of diethyl phosphite with fluorinated alcohols under acidic catalysis (e.g., H₂SO₄) is common. Reaction parameters include maintaining anhydrous conditions, temperatures between 60–100°C, and using catalysts like DCC (dicyclohexylcarbodiimide) for esterification. Yields can be improved by slow addition of reagents and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/³¹P NMR : Identifies phosphorus environments and confirms ester linkages. For example, ³¹P NMR peaks for diethyl phosphonate esters appear near δ 20–25 ppm.

- IR Spectroscopy : Detects P=O (~1250–1300 cm⁻¹) and P-O-C (~1050 cm⁻¹) stretches. Fluorinated substituents show C-F vibrations (~1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for fluorinated moieties .

Q. How does the presence of tetrafluoroallyl groups influence the compound’s hydrolytic stability?

- Methodological Answer : Fluorinated groups enhance hydrolytic resistance due to strong C-F bonds and electron-withdrawing effects. Stability can be quantified via accelerated hydrolysis studies in buffered solutions (pH 2–12) at 40–60°C. Monitor degradation by HPLC or ³¹P NMR. The tetrafluoroallyl group reduces susceptibility to nucleophilic attack compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on reaction yields for similar phosphonic acid esters?

- Methodological Answer : Discrepancies in yields (e.g., 30% vs. 50% in similar syntheses) often arise from variations in solvent polarity, catalyst loading, or purification methods. Systematic Design of Experiments (DoE) can identify critical factors. For example, optimizing solvent (THF vs. DCM) and reaction time may improve reproducibility. Cross-validate findings using kinetic studies (e.g., in situ FTIR) .

Q. What mechanistic insights govern the interaction of this compound with biological macromolecules?

- Methodological Answer : Fluorinated phosphonates act as phosphate mimics, binding to enzyme active sites (e.g., phosphatases or kinases). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, while mutagenesis studies validate key residues involved .

Q. How can environmental hazard profiles be assessed for fluorinated phosphonic acid esters?

- Methodological Answer : Apply modified GreenScreen® assessments to evaluate persistence, bioaccumulation, and toxicity (PBT). Use OECD 301F (ready biodegradability) and EPA ECOSAR models to predict aquatic toxicity. Compare degradation products (e.g., via LC-MS/MS) to identify hazardous metabolites. Fluorinated esters often exhibit higher persistence due to C-F bonds .

Q. What strategies enable the incorporation of this compound into functionalized polymers or metal-organic frameworks (MOFs)?

- Methodological Answer : Use post-synthetic modification (PSM) to graft the ester onto pre-formed MOFs (e.g., UiO-66-NH₂) via phosphonate-Zr coordination. For polymers, radical polymerization with fluorinated acrylates (e.g., using AIBN initiator) integrates the compound. Characterize hybrid materials via BET surface area analysis and TGA to confirm thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.